Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate
Description
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate (CAS: 939979-80-3) is a quinazoline derivative characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring with two ketone groups at positions 2 and 3. The methyl ester substituent at position 6 enhances its stability and modulates solubility, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . While synthetic routes for quinazolines are well-documented, derivatives like this compound are often tailored for specific applications, such as kinase inhibition or as precursors for heterocyclic expansions .
Properties
IUPAC Name |
methyl 2,4-dioxo-1H-quinazoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-9(14)5-2-3-7-6(4-5)8(13)12-10(15)11-7/h2-4H,1H3,(H2,11,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCZHBXRYBFVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate typically involves the condensation of anthranilic acid derivatives with isocyanates or carbodiimides . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Structural Analogues and Isomers
The following table summarizes key structural analogues and their distinguishing features:
Key Research Findings and Implications
- Regioisomerism Effects : The 6- and 7-carboxylate quinazoline isomers (e.g., 939979-80-3 vs. 174074-88-5) exhibit divergent pharmacological behaviors due to steric and electronic variations. For instance, the 6-carboxylate derivative may better accommodate binding in enzyme active sites, while the 7-isomer could influence off-target interactions .
- Core Heterocycle Modifications: Replacing the quinazoline core with quinoxaline (as in 354793-04-7) shifts the dioxo groups to positions 2 and 3, reducing ring strain and altering hydrogen-bonding capacity. This modification is exploited in materials science for designing thermally stable polymers .
- Ester vs. Carboxylic Acid : The carboxylic acid derivative (ZR9) lacks the methyl ester, increasing water solubility but reducing membrane permeability. This makes it suitable for aqueous-phase reactions or as a prodrug intermediate .
- Pyrrolotriazine Derivatives : The ethyl ester pyrrolotriazine compound (1245648-09-2) demonstrates how heterocycle substitution impacts bioactivity. Its fused pyrrole-triazine core may enhance interactions with ATP-binding pockets in kinases .
Biological Activity
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate (CAS: 939979-80-3) is a heterocyclic compound with significant biological activity. Its molecular formula is C10H8N2O4, and it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
The compound is synthesized through the condensation of anthranilic acid derivatives with isocyanates or carbodiimides. This process yields a product that can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the formation of diverse derivatives with potentially enhanced biological properties .
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition rates. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The following IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that are crucial for cell proliferation and survival in cancer cells. Additionally, its structural similarity to known enzyme inhibitors suggests that it may act by mimicking substrates or cofactors necessary for enzymatic reactions .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical evaluation involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as part of a combination therapy. The results indicated a significant reduction in bacterial load within five days of treatment compared to control groups receiving standard care.
Case Study 2: Cancer Treatment
A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary findings suggested manageable toxicity levels and promising anti-tumor responses in a subset of patients treated with higher doses .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate with high purity?
- Methodological Answer : Synthesis begins with the cyclocondensation of anthranilic acid derivatives and urea in polyphosphoric acid to form the tetrahydroquinazoline-dione core. Subsequent esterification of the carboxylic acid group (e.g., ZR9 in ) is achieved using methanol and catalytic sulfuric acid. Purification via recrystallization (ethyl acetate/hexane) or column chromatography yields ≥95% purity, as validated by HPLC .
- Example Synthesis Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Anthranilic acid, urea, PPA | Cyclocondensation to form core structure |
| 2 | Methanol, H2SO4 (catalytic) | Esterification of carboxylic acid |
| 3 | Ethyl acetate/hexane recrystallization | Purification to ≥95% purity |
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is ideal. Crystallize the compound via slow evaporation from DMSO/water. Collect data at 100 K to minimize thermal motion. Refinement in SHELXL should address potential disorder in the ester group using restraints .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use DMSO-<i>d</i>6 to assign peaks (ester methyl: δ ~3.8 ppm; carbonyls: δ ~167–170 ppm).
- IR : Identify carbonyl stretches (1680–1750 cm<sup>−1</sup>).
- HRMS : Confirm [M+H]<sup>+</sup> at <i>m/z</i> 235.0485 (C10H8N2O4) .
Advanced Research Questions
Q. What strategies are effective for introducing functional groups at the 3-position of the tetrahydroquinazoline core?
- Methodological Answer : Alkylation or coupling reactions enable functionalization. For example, react with 6-bromohexanoyl chloride under basic conditions (K2CO3, DMF, 60°C) to introduce side chains. Monitor progress via TLC/LC-MS. Piperazine-linked derivatives (e.g., ) are synthesized using DIPEA in DCM .
- Functionalization Example :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 6-Bromohexanoyl chloride | DMF, K2CO3, 12h, 60°C | 3-(6-bromohexyl) derivative | 65% |
| 4-[3-(Trifluoromethyl)phenyl]piperazine | DIPEA, DCM, rt, 24h | Piperazine conjugate | 58% |
Q. How should researchers address discrepancies in reported biological activity data for tetrahydroquinazoline derivatives?
- Methodological Answer :
- Validate Assays : Reproduce under standardized conditions (e.g., fixed ATP levels in kinase assays).
- Confirm Purity : Use HPLC (>95%) and quantify impurities .
- Cross-Reference : Compare with structurally validated analogues in PubChem or crystallographic databases .
Q. What computational methods support the design of tetrahydroquinazoline-based inhibitors?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
